5-Acetamidoisoquinoline
Overview
Description
5-Acetamidoisoquinoline is a chemical compound with the CAS Number: 27461-33-2 . Its IUPAC name is N-(5-isoquinolinyl)acetamide . The molecular weight of this compound is 186.21 .
Molecular Structure Analysis
The molecular formula of 5-Acetamidoisoquinoline is C11H10N2O . The InChI key is FZICVXWYDXOFAW-UHFFFAOYSA-N . The canonical SMILES structure is CC(=O)NC1=CC=CC2=C1C=CN=C2 .Physical And Chemical Properties Analysis
The melting point of 5-Acetamidoisoquinoline is 166℃ . The predicted boiling point is 448.7±18.0 °C . The predicted density is 1.242±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Amino-Substituted Tetrahydroquinolines and Tetrahydroisoquinolines : A method for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines, followed by acetamide hydrolysis, has been described. This method demonstrates good yields especially when the acetamido substituent is present on the pyridine ring (Skupinska et al., 2002).
Pharmacological Research
Poly (ADP-ribose) Polymerase 1 (PARP-1) Inhibitor : 5-Aminoisoquinoline is a water-soluble, potent, and selective PARP-1 inhibitor. It's widely used as a biochemical and pharmacological tool to study the inhibitory effect of PARPs enzyme. A study developed a method for quantitative analysis of 5-AIQ in plasma, suggesting its potential for future pharmacokinetic and bio-distribution studies (Iqbal et al., 2022).
Reduction of Liver Injury : 5-Aminoisoquinolinone (5-AIQ) reduces liver injury caused by ischemia and reperfusion in rats, indicating its potential therapeutic application in conditions associated with ischemia-reperfusion of the liver (Mota-Filipe et al., 2002).
Wide Pharmacological Applications : 5-AIQ, as an inhibitor of poly(ADP-ribose) polymerases (PARPs), shows significant protective activity in various models including haemorrhagic shock, myocardial infarction, and organ transplantation. Its inhibition of PARP-1 leads to down-regulation of NF-κB activity, which in turn modulates the expression of cytokines and adhesion molecules, contributing to its anti-inflammatory activity in vivo (Threadgill, 2015).
Chemical Reactions and Structural Analysis
Reactions of Acetamidoisoquinolines : The reaction of acetamidoisoquinolines with bases has been studied, revealing unexpected results such as a Smiles-type rearrangement. This rearrangement provides new methods for the synthesis of biologically interesting compounds (Sirakanyan et al., 2015).
Construction of Benz[c,d]Indole Framework : A study applied the Bradsher cycloaddition of isoquinolinium salts to 5-acetamidoisoquinoline, demonstrating a simple method to form the benz[c,d]-indole framework, which is significant in chemical synthesis (Soll & Franck, 2006).
Crystal Structure Analysis : Research on 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline provides insights into the crystal structure of compounds related to acetamidoisoquinoline, aiding in understanding their structural properties (Li et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-isoquinolin-5-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICVXWYDXOFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395879 | |
Record name | 5-ACETAMIDOISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamidoisoquinoline | |
CAS RN |
27461-33-2 | |
Record name | 5-ACETAMIDOISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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